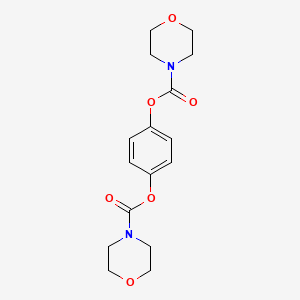

4-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate

Description

Properties

IUPAC Name |

[4-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6/c19-15(17-5-9-21-10-6-17)23-13-1-2-14(4-3-13)24-16(20)18-7-11-22-12-8-18/h1-4H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVFOIQYNUJDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=C(C=C2)OC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate typically involves the reaction of 4-(morpholine-4-carbonyl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .

Scientific Research Applications

4-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Chromene/Pyrazole Substituents

- 4-(9-Hydroxy-8-oxo-2,2-diphenyl-8H-[1,3]dioxolo[4,5-g]chromen-6-yl)phenyl morpholine-4-carboxylate (7a) Structure: Incorporates a chromene-dioxole fused ring system. Synthesis: Prepared via reaction of 4-morpholinylcarbonyl chloride with a chromene intermediate, yielding 54% .

- 4-{6-Amino-5-cyano-3-[4-(2-methylpropyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-4-yl}phenyl morpholine-4-carboxylate (Y512-6914) Structure: Features a pyrano-pyrazole substituent. Molecular Weight: 499.57 g/mol . Key Differences: The pyrazole ring and cyano group may increase hydrogen-bonding capacity and metabolic stability compared to the unsubstituted phenyl group in the target compound.

Carboxamide vs. Ester Derivatives

- N-(4-Chlorophenyl)morpholine-4-carboxamide Structure: Replaces the ester group with a carboxamide. Properties: Exhibits a chair conformation in the morpholine ring and forms N–H⋯O hydrogen bonds in the crystal lattice .

- N-Phenylmorpholine-4-carboxamide Synonyms: Over 20 variants listed, indicating widespread use in medicinal chemistry . Applications: Carboxamides are often preferred in drug design for their metabolic stability and hydrogen-bonding interactions.

Complex Ester Derivatives

- (1R)-2-[(Cyanomethyl)amino]-1-({[2-(difluoromethoxy)benzyl]sulfonyl}methyl)-2-oxoethyl morpholine-4-carboxylate (MO9) Structure: Contains a sulfonyl group and difluoromethoxy substituent. Molecular Features: 52 atoms, 53 bonds, and one chiral center . Key Differences: The sulfonyl and difluoromethoxy groups enhance electronegativity and bioavailability, suggesting tailored pharmacokinetic properties compared to simpler esters.

Industrial and Pharmacological Derivatives

- Camlipixant (1621164-74-6)

- Structure : Methyl ester of a morpholine carboxylate with an imidazo-pyridine substituent.

- Applications : Demonstrates voltage-gated ion channel blocking activity, highlighting the role of aromatic substituents in modulating biological activity .

Biological Activity

4-(Morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate, also known as 2-acetyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate, is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed review of its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound has a complex structure characterized by multiple functional groups, including morpholine and carboxylate moieties. Its molecular formula is . The presence of these functional groups is crucial for its biological activity and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful optimization to achieve high yield and purity. The general synthetic pathway includes:

- Formation of the Morpholine Derivative : Starting with morpholine, various acylation reactions are performed.

- Coupling with Phenolic Compounds : The morpholine derivative is coupled with phenolic compounds to form the desired product.

- Purification : The final compound is purified using chromatographic techniques.

Biological Activity

Recent studies have highlighted several notable biological activities associated with this compound:

- Enzyme Inhibition : It has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it a candidate for obesity and dyslipidemia treatment .

- Antimicrobial Properties : Preliminary findings suggest that the compound exhibits antimicrobial activity against various bacterial and fungal strains, indicating its potential as an antimicrobial agent .

- Antitumor Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation, particularly in prostate cancer cell lines (LNCaP). The mechanism appears to involve modulation of signaling pathways related to cell growth and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. A comparative analysis with similar compounds reveals:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tert-butyl Morpholine-4-carboxylate | Morpholine ring with tert-butyl group | Antimicrobial | Simpler structure, less steric hindrance |

| Ethyl Morpholine-4-carboxylate | Ethoxy group instead of acetoxy | Antimicrobial | More hydrophilic properties |

| 4-(Methylsulfonyl)phenol derivatives | Sulfonamide groups | Antitumor activity | Different functional group impacts solubility |

This table illustrates how variations in functional groups can significantly affect the biological activity and physicochemical properties of morpholine derivatives.

Case Studies

Several case studies have demonstrated the efficacy of this compound in various biological contexts:

- Study on ACC Inhibition : In vitro studies showed that this compound effectively inhibited ACC in HepG2 cells, leading to reduced fatty acid synthesis. The effective dose was found to be less than 0.3 mg/kg in animal models .

- Antimicrobial Efficacy : Research conducted on N-acyl-morpholine derivatives highlighted significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the morpholine structure can enhance efficacy against specific pathogens .

- Antitumor Activity Assessment : A study evaluated the effects of this compound on LNCaP cells, revealing a dose-dependent reduction in cell viability, indicating potential for therapeutic use in prostate cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves coupling morpholine derivatives with activated phenyl intermediates. For example, esterification or amidation reactions using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) can improve yields . Reaction optimization should focus on solvent choice (e.g., anhydrous DMF or THF), temperature control (0–25°C), and stoichiometric ratios of morpholine precursors. Catalytic amounts of DMAP (4-dimethylaminopyridine) may enhance acylation efficiency .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (20–50%) is standard. For polar byproducts, reverse-phase HPLC with acetonitrile/water (0.1% TFA) can resolve impurities. Recrystallization from ethanol or acetone may improve purity, but solvent selection must avoid decomposition (e.g., avoid prolonged heating in acidic conditions) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of -NMR (to verify morpholine proton environments at δ 2.5–3.5 ppm), -NMR (carbonyl signals at ~165–170 ppm), and HRMS (high-resolution mass spectrometry) for molecular ion validation. IR spectroscopy can confirm ester (C=O stretch at ~1720 cm) and morpholine ring vibrations .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the morpholine carbonyloxy group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing morpholine group activates the carbonyloxy moiety for nucleophilic attack. DFT (density functional theory) studies can model transition states, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) reveal steric and electronic effects. Solvent polarity (e.g., DMSO vs. toluene) significantly impacts activation energy .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies using HPLC-UV at varying pH (3–10) and temperatures (25–60°C) show degradation via hydrolysis of the ester linkage. Buffered solutions (pH 7.4, 37°C) mimic physiological conditions, with half-life calculations using first-order kinetics. LC-MS identifies degradation products (e.g., morpholine carboxylic acids) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Low-level impurities (e.g., morpholine sulfonamides or hydrolyzed byproducts) require UPLC-MS/MS with a C18 column and ion-pairing agents (e.g., 0.1% formic acid). Method validation should include LOQ (limit of quantification) ≤0.1% and spike-recovery tests (85–115% accuracy) .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) identifies potential binding affinities. QSAR (quantitative structure-activity relationship) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends observed in in vitro assays .

Q. What strategies mitigate side reactions during functionalization of the phenyl ring in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.